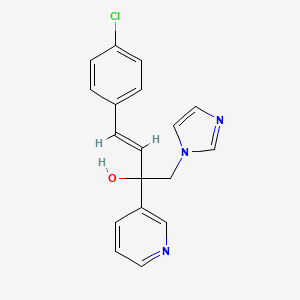![molecular formula C10H7NOS B13947820 2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
2-Methylbenzofuro[4,5-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzofuro[4,5-d]thiazole is a heterocyclic compound that features a fused benzofuran and thiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzofuro[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another method includes the reaction of thioacetamide with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzofuro[4,5-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted benzofurothiazoles.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzofuro[4,5-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as dye-sensitized solar cells and organic field-effect transistors.
Biological Studies: Its derivatives have shown promise in antimicrobial and antifungal activities, making it a potential lead compound for developing new drugs.
Wirkmechanismus
The mechanism of action of 2-Methylbenzofuro[4,5-d]thiazole, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating disorders like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, preventing it from catalyzing the deamination reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzofuro[6,7-d]thiazole
- Benzofuro[7,6-d]thiazole
- Benzo[d]thiazole-4,7-dione
Uniqueness
2-Methylbenzofuro[4,5-d]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H7NOS |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
2-methylfuro[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChI-Schlüssel |
JXGWTAZXILJVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)




![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)







